2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
The compound “2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide” is a chemical compound with potential biological activity . It is a derivative of isoxazole, a five-membered heterocyclic compound .
Synthesis Analysis
The compound can be synthesized through a series of reactions. The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone can afford a chalcone, which can be transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group can furnish the isoxazole scaffold . The novel amide derivatives can be accumulated in the reaction of the scaffold with the corresponding anilines .Molecular Structure Analysis
The molecular structure of the compound is supported by FTIR, 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis
The compound is involved in a series of chemical reactions during its synthesis, including Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 188–190°C . Further physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, has shown potential applications in photovoltaic cells due to good light harvesting efficiency and free energy of electron injection. These compounds also exhibit non-linear optical (NLO) activity, indicating potential for use in optical applications. Molecular docking studies have revealed binding interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting potential therapeutic applications (Mary et al., 2020).
Future Directions
The compound and its derivatives have potential biological activities, making them interesting targets for future research . They could be further explored for their antimicrobial and antioxidant activities, and their potential as anticancer agents . Molecular docking studies could also be carried out to assess their potential as therapeutic agents .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-16-4-2-1-3-13(16)10-20(24)22-12-15-11-18(27-23-15)14-5-6-17-19(9-14)26-8-7-25-17/h1-6,9,11H,7-8,10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKDNXZLRWBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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